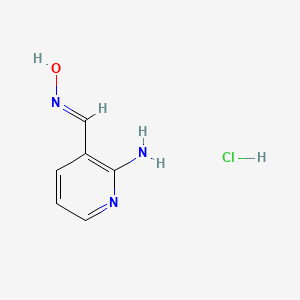
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride typically involves the reaction of 2-Amino-pyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can be compared with other similar compounds, such as:
- 2-Amino-5-iodo-pyridine-3-carbaldehyde
- 3-Amino-pyridine-4-carbaldehyde
- 2-Isopropoxy-pyridine-3-carbaldehyde
- 5-Chloro-pyridine-3-carbaldehyde
- 3-Methoxy-pyridine-2-carbaldehyde
- 5-Iodo-pyridine-3-carbaldehyde
- 4-Amino-pyridine-3-carboxaldehyde
These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of amino and oxime groups in this compound makes it particularly useful in specific research and industrial applications .
Actividad Biológica
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (APC) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a pyridine ring and an oxime functional group, suggests various applications in the fields of biochemistry and pharmacology. This article reviews the biological activity of APC, particularly its inhibitory effects on DNA polymerase, its implications in cancer research, and its potential as a therapeutic agent.
Chemical Structure and Properties
The chemical formula for this compound is C₆H₈ClN₃O. It is characterized by the following features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Oxime Group : A functional group characterized by the formula R1R2C=NOH, which can participate in various chemical reactions.
APC primarily acts as an inhibitor of DNA polymerase, an enzyme essential for DNA replication and transcription. The mechanism involves:
- Binding to the Active Site : APC binds to the active site of DNA polymerase, obstructing the enzyme's ability to incorporate nucleotides into the growing DNA strand.
- Inhibition of PCR : Due to its inhibitory effects on DNA polymerase, APC has been explored as a potential inhibitor in polymerase chain reaction (PCR) techniques, which are critical for amplifying specific DNA sequences in molecular biology.
Anticancer Potential
Research has indicated that APC may possess anticancer properties. The following findings highlight its biological activity:
- Inhibition of Cell Proliferation : In vitro studies suggest that APC can inhibit cellular proliferation by disrupting DNA synthesis.
- Induction of Apoptosis : Preliminary studies have shown that APC may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.
Case Studies
-
DNA Polymerase Inhibition :
- A study demonstrated that APC effectively inhibits DNA polymerase activity in various cell lines, leading to reduced cell proliferation rates. The IC50 values for inhibition were found to be in the low micromolar range, indicating significant potency.
- Therapeutic Applications :
Comparative Analysis with Similar Compounds
A comparative analysis illustrates how APC stands against other similar compounds regarding biological activity:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-Amino-pyridine-3-carbaldehyde oxime HCl | Low μM | Inhibits DNA polymerase |
| 2-Amino-5-iodo-pyridine-3-carbaldehyde | Moderate | Similar inhibition properties but with iodine |
| 3-Amino-pyridine-4-carbaldehyde | High μM | Different binding interactions |
Research Applications
APC has diverse applications across several fields:
Propiedades
Número CAS |
653584-65-7 |
|---|---|
Fórmula molecular |
C6H8ClN3O |
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H/b9-4-; |
Clave InChI |
DGNBEVBYMQDDDO-WONROIIJSA-N |
SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
SMILES isomérico |
C1=CC(=C(N=C1)N)/C=N\O.Cl |
SMILES canónico |
C1=CC(=C(N=C1)N)C=NO.Cl |
Sinónimos |
A-6550 A6550 N-acetyl-3,7-dihydroxyphenoxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















